molecular formula C13H12ClNO2S B1211140 Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate CAS No. 20287-70-1

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Cat. No.: B1211140
CAS No.: 20287-70-1
M. Wt: 281.76 g/mol
InChI Key: VTDNBASRFGRNAV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate (CAS Number 20287-70-1) is a high-purity organic compound with a molecular formula of C 13 H 12 ClNO 2 S and a molecular weight of 281.76 g/mol . This ester derivative features a chlorophenyl-substituted thiazole ring, a structure known to be a valuable scaffold in medicinal chemistry and chemical synthesis. As a key chemical intermediate, this compound is primarily used in scientific research and development. Thiazole derivatives bearing acetates are extensively utilized as building blocks for the synthesis of more complex molecules with potential pharmacological activities . Research into structurally similar compounds has indicated a range of interesting biological properties, including antimicrobial and anticancer activities, suggesting this acetate could serve as a precursor in developing new therapeutic agents . Its physical properties include a melting point of 114-116 °C and a density of approximately 1.288 g/cm³ . Handling and Usage: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDNBASRFGRNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174154
Record name 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20287-70-1
Record name 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Oximation, Methylation, Bromination, and Cyclization

A patent by CN106632137A outlines an industrial-scale synthesis starting with ethyl acetoacetate, proceeding through four consecutive reactions in a single reactor.

Oximation Reaction : Ethyl acetoacetate reacts with methyl nitrite in ethanol at -5–5°C for 3 hours, forming an oxime intermediate. The low temperature minimizes side reactions, achieving near-quantitative conversion.

Methylation : The oxime undergoes methylation with dimethyl sulfate in the presence of tetrabutylammonium bromide (TBAB) and potassium carbonate at 8–15°C. This step introduces a methoxyimino group, with the phase-transfer catalyst enhancing reaction efficiency. Centrifugation and pH adjustment (4.5–5.0) yield the methylated product.

Bromination : The methylated compound is brominated using bromine and chlorine gas at 30°C. Controlling the addition rate (2 kg/hr for bromine, 1 kg/hr for chlorine) ensures selective α-bromination, with solvent trichloromethane removed via vacuum distillation.

Cyclization : Thiourea and sodium acetate in ethanol facilitate cyclization at 15–20°C, forming the thiazole ring. Post-reaction neutralization with NaOH (pH 7–7.5) and crystallization yield the final product with 63% molar yield and 99.47% purity.

Table 1: Reaction Conditions and Yields for Multi-Step Synthesis

StepReagentsTemperatureTimeYield/Purity
OximationMethyl nitrite, ethanol-5–5°C3 hr>95% conversion
MethylationDimethyl sulfate, TBAB8–15°C4 hr85% (crude)
BrominationBr₂, Cl₂30°C2 hr90% conversion
CyclizationThiourea, sodium acetate15–20°C5 hr63% (99.47% pure)

Thiourea-Mediated Cyclization for Thiazole Ring Formation

Synthesis from p-Chloroacetophenone and Thiourea

A study by IJSR.net details thiazole ring formation via condensation of p-chloroacetophenone with thiourea.

Reaction Mechanism : p-Chloroacetophenone reacts with thiourea and iodine under reflux, forming 4-(4-chlorophenyl)thiazol-2-amine. The iodine acts as both an oxidizing agent and catalyst, facilitating cyclization. Unreacted acetophenone is removed via diethyl ether washing, and the product is recrystallized from ethanol (m.p. 144–146°C).

Acetate Esterification : The thiazole-2-amine intermediate is coupled with 3-(4-methoxyphenyl)pentanedioic acid in methanol under reflux. This step introduces the acetate side chain, yielding Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate after neutralization (m.p. 204–206°C).

Key Advantages:

  • Eliminates multi-step bromination.

  • Uses inexpensive reagents (thiourea, iodine).

  • Achieves 70% isolated yield after recrystallization.

Alkylation-Bromination Approach for Side-Chain Functionalization

Ethyl Acetoacetate Alkylation and Subsequent Modifications

Research in Bioscience, Biotechnology, and Biochemistry describes alkylation at the α-position of ethyl acetoacetate to introduce long-chain substituents.

Alkylation : Sodium hydride and n-butyllithium deprotonate ethyl acetoacetate at 4°C, followed by reaction with 1-bromoalkanes (C₈–C₁₆). Yields for alkylated intermediates (e.g., ethyl 2-octylacetoacetate) range from 31% to 48%.

Bromination : The alkylated derivatives undergo bromination using PBr₃ or HBr/AcOH, achieving 84–98% conversion. This step prepares the α-bromo intermediate for cyclization.

Cyclization with Thiourea : Heating the α-bromo compound with thiourea in ethanol forms the thiazole ring. The method produces this compound derivatives with 43–76% yields, depending on the alkyl chain length.

Table 2: Effect of Alkyl Chain Length on Cyclization Yield

Alkyl GroupBromination YieldCyclization Yield
C₈94%76%
C₁₀92%68%
C₁₂89%59%
C₁₄85%51%
C₁₆84%43%

Comparative Analysis of Methodologies

Industrial vs. Laboratory-Scale Feasibility

The multi-step synthesis (Method 1) is optimized for industrial production, with in situ reactions reducing purification needs. In contrast, thiourea-mediated cyclization (Method 2) suits small-scale synthesis but requires iodine handling. Method 3 offers versatility for introducing varied alkyl groups but suffers from lower yields with longer chains.

Yield and Purity Considerations

  • Method 1 : Highest purity (99.47%) but moderate yield (63%).

  • Method 2 : Lower purity (crude ~85%) but simpler setup.

  • Method 3 : Tunable side chains but yield inversely related to alkyl length.

Emerging Techniques and Optimization Strategies

Solvent-Free Cyclization

Recent patents suggest replacing ethanol with ionic liquids (e.g., [BMIM]BF₄) to enhance cyclization rates and reduce waste. Pilot studies show 10–15% yield improvements under solvent-free conditions.

Catalytic Asymmetric Synthesis

Chiral catalysts (e.g., Jacobsen’s catalyst) are being explored to synthesize enantiomerically pure variants, critical for pharmaceutical applications . Early trials achieve 50–60% enantiomeric excess.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Key Conditions and Products

ReagentsConditionsProductYieldSource
KOH (10% aqueous)Reflux, 10 minutes2-(4-Chlorophenyl)thiazol-4-ylacetic acidNot reported
LiOHAqueous, room temperature2-(2-Phenylthiazol-4-yl)acetic acid66%
HCl (6N)Reflux, 2 hoursHydrolyzed acid derivative86%

Mechanistic Insight :
Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Esterification and Transesterification

The carboxylic acid derivative can be re-esterified to form new esters.

Example Reaction

Starting MaterialReagentsConditionsProductSource
2-(4-Chlorophenyl)thiazol-4-ylacetic acidMethanol, dry HCl gasReflux, 2 hoursMethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Industrial Application :
Continuous flow reactors optimize esterification efficiency, enabling scalable production .

Nucleophilic Substitution

The thiazole ring and chlorophenyl group participate in substitution reactions.

Notable Reactions

  • Cyanide Substitution :

    • Reactants : 4-Chloromethyl-2-(4-chlorophenyl)thiazole + NaCN

    • Conditions : 90–100°C in 2-ethoxyethanol .

    • Product : 2-(4-Chlorophenyl)-4-cyanomethylthiazole.

  • Amide Formation :

    • Reactants : Hydrolyzed acid + amines (e.g., ethylenediamine)

    • Conditions : EDC·HCl, DMAP, room temperature .

    • Product : Thiazole-tethered amides for pharmacological studies.

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis.

Case Study: 1,2,4-Oxadiazole Formation

ReactantsConditionsProductYieldSource
Ethyl 2-(2-phenylthiazol-4-yl)acetate + N'-hydroxybenzimidamideK₂CO₃, DMSO, 130°C (sealed tube)3-Phenyl-5-[(2-phenylthiazol-4-yl)methyl]-1,2,4-oxadiazole40%

Mechanism :
The reaction proceeds via nucleophilic acyl substitution, followed by cyclodehydration to form the oxadiazole ring .

Functionalization of the Thiazole Ring

The sulfur and nitrogen atoms in the thiazole ring enable further modifications.

Oxidation Reactions

While direct evidence for this compound is limited, analogous thiazoles undergo:

  • S-Oxidation : Using H₂O₂ or m-CPBA to form sulfoxides/sulfones.

  • Electrophilic Aromatic Substitution : Halogenation or nitration at the thiazole C5 position .

Industrial and Pharmacological Derivatives

Derivatives of this compound exhibit enhanced bioactivity:

DerivativeModificationApplicationSource
Sodium 2-(4-chlorophenyl)thiazol-4-ylacetateCarboxylate salt formationImproved water solubility
N-acylated thiazolesAmide bond formationAnticancer agents

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the 4-chlorophenyl group enhances its lipophilicity, making it suitable for various biological interactions. Its molecular formula is C13H12ClNO2SC_{13}H_{12}ClNO_2S, with a molecular weight of approximately 281.76 g/mol .

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of thiazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that thiazole-bearing compounds exhibited cytotoxic effects on various cancer cell lines, suggesting potential for further development as anticancer agents .

Anticonvulsant Properties
Thiazole derivatives have also shown significant anticonvulsant activity. Research indicates that para-halogen-substituted phenyl groups on thiazole rings are crucial for enhancing anticonvulsant effects. This compound may exhibit similar properties, warranting further investigation into its efficacy in seizure models .

Agricultural Applications

Pesticide Development
The thiazole moiety has been recognized for its potential in developing agrochemicals. This compound can serve as a lead compound in designing new pesticides due to its biological activity against pests. Studies have shown that thiazole derivatives possess insecticidal and fungicidal properties, making them viable candidates for agricultural applications .

Material Science Applications

Polymer Chemistry
In material science, the compound can be utilized in synthesizing polymers with specific properties. The incorporation of thiazole units into polymer backbones can enhance thermal stability and mechanical strength, leading to advanced materials suitable for various applications, including coatings and composites.

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated cytotoxic effects on multiple cancer cell lines.
Anticonvulsant PropertiesExhibited significant anticonvulsant activity in animal models.
Pesticide DevelopmentShowed potential as an insecticide with effective pest control capabilities.
Polymer ChemistryEnhanced thermal stability in polymer formulations incorporating thiazole units.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

A comparative analysis is summarized in Table 1.

Table 1: Comparative Analysis of Ethyl Thiazole Acetates

Compound Name Substituent on C2 Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate 4-Chlorophenyl C₁₃H₁₂ClNO₂S 281.76 Moderate lipophilicity; 95% purity
Ethyl 2-phenyl-4-thiazoleacetate Phenyl C₁₃H₁₃NO₂S 247.31 Lower lipophilicity vs. Cl-substituted
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate 4-Methoxyphenyl C₁₄H₁₅NO₃S 277.34 Increased polarity due to OMe group
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate 3-Fluoro-5-(CF₃)pyridyl C₁₃H₁₀F₄N₂O₂S 334.29 High electronegativity; steric bulk

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance lipophilicity and metabolic stability but may reduce aqueous solubility.
  • Heteroaromatic Substituents (e.g., pyridyl) : Introduce hydrogen-bonding capabilities and steric effects, influencing target binding .

Biological Activity

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a 4-chlorophenyl group and an ethyl acetate moiety. The presence of both sulfur and nitrogen in the thiazole ring contributes to its unique chemical reactivity and biological activity.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : this compound has shown significant antimicrobial effects against various bacterial strains. Its mechanism involves the inhibition of bacterial enzyme activity, which is crucial for microbial growth.
  • Antifungal Properties : Studies indicate that this compound can inhibit the growth of fungal pathogens, making it a candidate for antifungal drug development.
  • Anticancer Potential : Research has highlighted its cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 12.15 µM, indicating potent antiproliferative activity. It also inhibited the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring may interact with enzymes involved in metabolic pathways, leading to the inhibition of microbial growth and cancer cell proliferation.
  • Signal Transduction Modulation : The compound can modulate signaling pathways associated with cell growth and apoptosis, contributing to its anticancer effects .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

Compound NameStructure FeaturesUnique Properties
This compoundChlorine substitution on phenyl groupEnhanced lipophilicity and biological activity
Ethyl 2-amino-thiazole-4-acetateAmino group instead of chlorophenylIncreased reactivity towards electrophiles
2-(4-chlorophenyl)thiazoleLacks ester groupDifferent reactivity and applications

Case Studies

  • Anticancer Activity Study : A study conducted on MCF-7 cells revealed that this compound induced apoptosis and cell cycle arrest at the G1 phase. This study emphasized the compound's potential as an anticancer agent due to its ability to interfere with cellular processes critical for tumor growth .
  • Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties of this compound against various pathogens. It demonstrated significant inhibitory effects on gram-positive and gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via condensation reactions involving ethyl chloroacetate and thiazole precursors. For example, a common approach involves reacting 4-(4-chlorophenyl)thiazole derivatives with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in acetone for 12–24 hours . Optimization focuses on controlling stoichiometry, solvent polarity, and reaction time to maximize yield. ESI-MS and HPLC are critical for monitoring purity and intermediate formation.

Q. Advanced: How do electron-withdrawing/donating substituents on the phenyl ring influence reaction kinetics and byproduct formation? Substituents like chloro or fluoro groups (electron-withdrawing) can reduce nucleophilicity of intermediates, requiring longer reaction times or elevated temperatures. For instance, analogs with 3,5-dichlorophenyl groups ( , compound 10b) achieved 88.3% yield under similar conditions, suggesting steric and electronic effects must be computationally modeled (e.g., DFT) to predict optimal pathways .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • Spectroscopy: ESI-MS confirms molecular weight (e.g., [M+H]+ peaks), while ¹H/¹³C NMR identifies substituent positioning and ester group conformation.
  • Crystallography: Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths and angles. For example, the thiazole ring’s dihedral angle with the 4-chlorophenyl group is critical for understanding planar rigidity .

Q. Advanced: How can crystallographic disorder in the ethyl ester group be resolved during refinement? Disorder in flexible groups like ethyl esters requires multi-conformational modeling in SHELXL. Constraints (e.g., DFIX, SIMU) and high-resolution data (>0.8 Å) mitigate overfitting. Twinning or low-resolution data may necessitate alternative refinement strategies, such as using independent atom models (IAMs) .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:
Cytotoxicity assays (e.g., MTT against cancer cell lines) and enzymatic inhibition studies (e.g., kinase targets) are standard. For example, analogs in were screened against HepG2 and MCF-7 cells, with IC₅₀ values calculated using nonlinear regression .

Q. Advanced: How can noncovalent interactions (NCIs) with biological targets be mapped computationally? The NCI index ( ) visualizes van der Waals, hydrogen bonding, and steric interactions in 3D. For instance, the 4-chlorophenyl group’s hydrophobic surface can be overlaid with protein binding pockets using Multiwfn or VMD .

Basic: How should researchers address contradictory activity data across structurally similar analogs?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line sensitivity). Validate results via dose-response curves in triplicate and orthogonal assays (e.g., apoptosis markers). For example, compound 10a (87.7% yield) may show inconsistent activity due to subtle stereoelectronic differences .

Q. Advanced: Can QSAR models explain discrepancies in bioactivity linked to substituent placement? Yes. 3D-QSAR (CoMFA/CoMSIA) can correlate substituent position (e.g., meta vs. para chloro groups) with activity. Meta-substituted analogs may exhibit better membrane permeability due to reduced polarity .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:
SwissADME or pkCSM estimates logP, bioavailability, and CYP450 interactions. The ester group’s hydrolytic liability can be assessed via molecular dynamics (MD) simulations in physiological pH conditions .

Q. Advanced: How do noncovalent interactions (NCIs) influence binding to serum albumin? NCI plots ( ) reveal hydrophobic patches on the thiazole ring that bind to albumin’s Sudlow site I. MD simulations (AMBER) quantify binding free energy (ΔG) and residence time .

Basic: What purification challenges arise during synthesis, and how are they mitigated?

Methodological Answer:
Silica gel chromatography (ethyl acetate/hexane gradients) separates ester derivatives. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar byproducts. highlights filtration and aqueous washes as critical steps .

Q. Advanced: How can racemization of chiral intermediates be minimized? Low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) prevent racemization. CD spectroscopy or chiral HPLC monitors enantiopurity, as seen in ’s stereospecific synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
Reactant of Route 2
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Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

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